2-Ethylhexyl isocyanate

Übersicht

Beschreibung

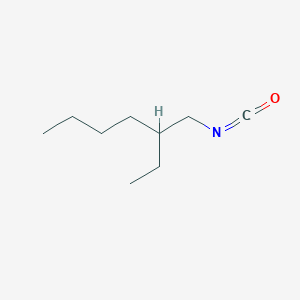

2-Ethylhexyl isocyanate is an organic compound with the molecular formula C9H17NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is primarily used as an intermediate in the synthesis of various chemicals, including polymers and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-ethylhexylamine with phosgene (COCl2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to form the isocyanate :

R-NH2+COCl2→R-NH-(C=O)Cl→R-N=C=O+2HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer alternatives to phosgene, such as oxalyl chloride. This method reduces the hazards associated with phosgene handling .

Analyse Chemischer Reaktionen

Reactivity of the Isocyanate Group

The electrophilic carbon in the -N=C=O group drives reactions with nucleophiles. Substituents on the isocyanate influence reactivity:

-

Electronic effects : The electron-donating ethylhexyl group slightly reduces reactivity compared to aromatic isocyanates (e.g., toluene diisocyanate) .

-

Steric effects : The branched alkyl chain impedes nucleophilic attack, requiring catalysts like tertiary amines or metal salts to enhance reaction rates .

Hydrolysis

2-Ethylhexyl isocyanate reacts with water to form carbamic acid, which decomposes into 2-ethylhexylamine and carbon dioxide:

Conditions : Hydrolysis occurs slowly at ambient temperatures but accelerates under acidic or alkaline conditions. Tertiary amines (e.g., triethylamine) catalyze the reaction .

Reaction with Alcohols

Alcohols react with this compound to form carbamates (urethanes):

Key features :

| Reagent | Product | Catalyst |

|---|---|---|

| Methanol | Methyl carbamate | Triethylamine |

| Ethylene glycol | Polyurethane polymer | Dibutyltin dilaurate |

Reaction with Amines

Primary and secondary amines yield substituted ureas:

Conditions :

-

No catalyst required; proceeds spontaneously at room temperature .

-

Steric hindrance from the ethylhexyl group slows reaction kinetics compared to smaller isocyanates .

Cyclization and Trimerization

Under heat or basic conditions, this compound trimerizes to form isocyanurate rings:

Applications : Forms thermally stable polyisocyanurate foams used in insulation .

Comparative Reactivity

The branched structure of this compound results in distinct reactivity compared to linear or aromatic analogs:

| Isocyanate Type | Reactivity with Water | Reactivity with Alcohols | Thermal Stability |

|---|---|---|---|

| 2-Ethylhexyl | Moderate | Moderate | High |

| Phenyl | High | High | Low |

| Octadecyl | Low | Low | Very High |

Catalytic and Industrial Considerations

-

Phosgene-free synthesis : Industrial production avoids phosgene by using oxalyl chloride or urea-mediated routes .

-

Safety : Reactivity with moisture necessitates anhydrous conditions during storage and handling .

Research Advancements

Recent studies highlight:

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Polyurethane Production

EHIC is a crucial building block in the synthesis of polyurethanes, which are widely utilized in foams, elastomers, and coatings. The reaction between isocyanates and polyols forms urethane linkages, resulting in materials with excellent mechanical properties, durability, and resistance to chemicals .

| Application | Description |

|---|---|

| Foams | Used in furniture, automotive seating, and insulation materials. |

| Elastomers | Employed in flexible materials for seals, gaskets, and automotive parts. |

| Coatings | Provides protective layers in automotive and industrial applications. |

Pharmaceutical Applications

EHIC serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity allows for the modification of existing drug molecules or the creation of new compounds with desired therapeutic effects.

| Pharmaceutical Use | Example | Impact |

|---|---|---|

| Drug Synthesis | Intermediate for anti-inflammatory drugs | Enhances efficacy and bioavailability. |

Material Science

In material science, EHIC is employed to develop advanced materials that exhibit specific properties such as high durability and chemical resistance. Its application extends to creating hydrogels for biomedical uses, including targeted drug delivery systems and vascular embolization .

| Material Type | Application | Properties |

|---|---|---|

| Hydrogels | Drug delivery systems | Biocompatibility and controlled release. |

| Microgels | Biomedical applications | Shape memory effects and enhanced stability. |

Environmental and Health Considerations

While EHIC has significant industrial applications, its use raises health concerns due to its potential to cause respiratory issues upon exposure. Case studies have documented instances of isocyanate-induced asthma among workers exposed to EHIC during polyurethane production .

Case Study: Occupational Asthma

A notable case involved a vehicle body painter who developed asthma-like symptoms after prolonged exposure to isocyanates used in paint formulations. The patient experienced breathlessness and wheezing shortly after exposure, illustrating the health risks associated with isocyanate compounds .

Future Perspectives

The future of 2-ethylhexyl isocyanate applications appears promising due to ongoing research aimed at improving its safety profile while expanding its use in innovative materials. Advances in modeling and simulation techniques are expected to enhance our understanding of isocyanate behavior in various environments, leading to safer handling practices and new applications .

Wirkmechanismus

The mechanism of action of 2-ethylhexyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity is crucial in its role as an intermediate in various chemical syntheses .

Vergleich Mit ähnlichen Verbindungen

- Ethyl isocyanate

- Phenyl isocyanate

- Octadecyl isocyanate

Comparison: 2-Ethylhexyl isocyanate is unique due to its branched alkyl chain, which imparts specific physical and chemical properties. Compared to ethyl isocyanate, it has a higher molecular weight and boiling point, making it suitable for applications requiring higher thermal stability .

Biologische Aktivität

2-Ethylhexyl isocyanate (EHIC) is a compound that belongs to the family of isocyanates, which are known for their significant biological activity, particularly in occupational health contexts. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with EHIC.

This compound is primarily used in the production of various polyurethane products. Its chemical structure allows it to react with amines and alcohols, leading to the formation of polyurethanes. However, its reactivity also poses health risks, as exposure can lead to respiratory and skin sensitization.

Biological Activity

1. Sensitization and Allergic Reactions

Exposure to isocyanates, including EHIC, has been linked to the development of asthma and other allergic reactions. The mechanisms underlying these effects involve:

- Protein Binding: Isocyanates can form adducts with proteins, leading to sensitization. This process involves the reaction of the isocyanate group (-N=C=O) with amino acids in proteins, which can trigger an immune response.

- Immune Response: Studies have shown that isocyanate exposure can lead to the production of specific IgE antibodies, indicating an allergic response. In animal models, dermal exposure has been found to be particularly effective at inducing sensitization compared to inhalation exposure .

2. Case Studies

A notable case study highlighted a 50-year-old vehicle body painter who developed occupational asthma after prolonged exposure to acrylic enamel tints containing isocyanates. Symptoms included wheezing and breathlessness that occurred shortly after exposure and persisted for extended periods. This case underscores the potential for isocyanates to induce respiratory issues even at low concentrations .

Toxicokinetics

The toxicokinetics of EHIC have not been extensively studied; however, similar compounds suggest that they are rapidly absorbed through inhalation and dermal routes. Once absorbed, they undergo metabolic processes that may lead to the formation of reactive metabolites capable of causing cellular damage.

Research Findings

Recent studies have focused on biomarkers for assessing exposure and effects:

- Biomarkers: Isocyanate-protein adducts serve as biomarkers for exposure assessment. These adducts can be detected in biological samples such as blood or urine, providing insights into both short-term and long-term exposure levels .

- Inflammatory Markers: Research indicates that exposure to isocyanates can lead to increased levels of inflammatory markers in the body, suggesting a link between exposure and systemic inflammation .

Data Table: Summary of Biological Effects

| Biological Activity | Description |

|---|---|

| Respiratory Sensitization | Increased risk of asthma and allergic reactions due to protein adduct formation |

| Dermal Exposure | Effective route for sensitization; may lead to systemic reactions |

| Immune Response | Production of IgE antibodies indicative of allergic sensitization |

| Inflammatory Response | Elevated inflammatory markers observed in exposed individuals |

Eigenschaften

IUPAC Name |

3-(isocyanatomethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDCTKUOBUNTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504400 | |

| Record name | 3-(Isocyanatomethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20392-34-1 | |

| Record name | 3-(Isocyanatomethyl)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylhexyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.